molecular formula C11H10ClN5OS B563353 N-Acetyl Tizanidine-d4 CAS No. 1276602-33-5

N-Acetyl Tizanidine-d4

Cat. No.: B563353
CAS No.: 1276602-33-5
M. Wt: 299.769
InChI Key: NBGDKTHDTLEUQJ-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Tizanidine-d4 is a specialty product for proteomics research . It is the deuterium labeled version of N-Acetyl Tizanidine . The molecular formula is C11H6D4ClN5OS and the molecular weight is 299.77 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H6D4ClN5OS . The presence of deuterium (D) in the formula indicates that it is a deuterium-labeled compound .

Future Directions

The use of deuterium-labeled compounds like N-Acetyl Tizanidine-d4 in proteomics research and drug development is a promising area of study . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Properties

IUPAC Name

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDKTHDTLEUQJ-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(=N1)NC2=C(C=CC3=NSN=C32)Cl)C(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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